molecular formula C33H34 B8594138 3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene CAS No. 906097-52-7

3,6-DI-Tert-butyl-2,7-diphenyl-9H-fluorene

Cat. No. B8594138
M. Wt: 430.6 g/mol
InChI Key: JITKHUFRIZTKNJ-UHFFFAOYSA-N
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Patent
US09382356B2

Procedure details

Under a nitrogen atmosphere, 120 mL of anhydrous DME was added to 8.15 g (18.7 mmol) of 2,7-dibromo-3,6-di-tert-butylfluorene and 1.08 g (0.93 mmol) of Pd(PPh3), and the mixture was stirred at room temperature for 20 minutes. To this solution, 20 mL of an ethanol solution in which 5.01 g (41.1 mmol) of phenylboric acid was dissolved was added. The flask that had contained the phenylboric acid was washed two times with 4 mL of ethanol, and this was also added to the solution. The mixture was then stirred at room temperature for 20 minutes. Thereafter, 37.4 mL (74.8 mmol) of a 2.0 mol/L aqueous solution of sodium carbonate was added. Subsequently, the mixture was heated to reflux for 18 hours, and left to be naturally cooled, and the reaction was terminated with 1N hydrochloric acid in an ice bath. Thereafter, ether was added to extract the soluble fraction, and the aqueous layer was subjected to extraction with diethyl ether twice. The resultant extract was then combined with the organic layer obtained earlier. The resulting liquid was washed two times with a saturated aqueous solution of sodium hydrogen carbonate, two times with water, and once with saturated brine, and then dried over magnesium sulfate. The solvent was distilled off, and the residue was subjected to separation by silica gel chromatography. To the thus obtained whitish yellow powder, a mixture solution of hexane and a small amount of dichloromethane was added, and the mixture was heated to 60° C. to dissolve the powder completely. The resultant solution was left to stand for 1 hour at room temperature and then left to stand for 13 hours at −20° C. Crystals precipitated were washed 3 times with 10 mL of hexane to give a target product as a white powder (yield 4.36 g (54%)).
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
CO[CH2:3][CH2:4]OC.Br[C:8]1[C:20]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][C:14](Br)=[C:15]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:16]=3)[CH2:11][C:10]=2[CH:9]=1.[C:30]1(OB(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[C:25]([C:15]1[C:14]([C:4]2[CH:3]=[CH:10][CH:9]=[CH:8][CH:20]=2)=[CH:13][C:12]2[CH2:11][C:10]3[C:18]([C:17]=2[CH:16]=1)=[CH:19][C:20]([C:21]([CH3:24])([CH3:22])[CH3:23])=[C:8]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH:9]=3)([CH3:27])([CH3:26])[CH3:28]

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)Br
Name
Pd(PPh3)
Quantity
1.08 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Step Three
Name
Quantity
5.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
was washed two times with 4 mL of ethanol
ADDITION
Type
ADDITION
Details
this was also added to the solution
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
Thereafter, 37.4 mL (74.8 mmol) of a 2.0 mol/L aqueous solution of sodium carbonate was added
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to be naturally cooled
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with 1N hydrochloric acid in an ice bath
ADDITION
Type
ADDITION
Details
Thereafter, ether was added
EXTRACTION
Type
EXTRACTION
Details
to extract the soluble fraction
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was subjected to extraction with diethyl ether twice
EXTRACTION
Type
EXTRACTION
Details
The resultant extract
CUSTOM
Type
CUSTOM
Details
obtained earlier
WASH
Type
WASH
Details
The resulting liquid was washed two times with a saturated aqueous solution of sodium hydrogen carbonate, two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated brine, and then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was subjected to separation by silica gel chromatography
ADDITION
Type
ADDITION
Details
To the thus obtained whitish yellow powder, a mixture solution of hexane and a small amount of dichloromethane was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the powder completely
WAIT
Type
WAIT
Details
The resultant solution was left
WAIT
Type
WAIT
Details
to stand for 1 hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 13 hours at −20° C
Duration
13 h
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
WASH
Type
WASH
Details
were washed 3 times with 10 mL of hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC=2CC3=CC(=C(C=C3C2C1)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.